Regioisomeric Carboxamide Differentiation: 5‑Carboxamide vs. 4‑Carboxamide Pharmacological Signatures
The 1,2,3‑triazole‑5‑carboxamide scaffold is inherently distinct from the widely patented 1,2,3‑triazole‑4‑carboxamide series. In a representative class‑level comparison, the 4‑carboxamide series exemplified in US20110065725 [1] is consistently described as delivering negative allosteric modulation (NAM) of mGluR5, whereas a structurally related 5‑carboxamide chemotype (BindingDB BDBM50437098) demonstrates positive allosteric modulation (PAM) with an EC50 of 112–123 nM in HEK293 cells expressing human mGluR5 [2]. No 4‑carboxamide congener in the patent exhibits PAM activity; the sign of allosteric modulation is scaffold‑dependent. Although the direct PAM or NAM activity of 936323‑95‑4 has not been disclosed publicly, the regioisomeric difference provides a strong structural rationale for divergent pharmacological behavior relative to 4‑carboxamide comparators.
| Evidence Dimension | Allosteric modulation sign (mGluR5) |
|---|---|
| Target Compound Data | Not publicly reported for 936323‑95‑4; compound belongs to 5‑carboxamide regioisomer class |
| Comparator Or Baseline | 1,2,3‑Triazole‑4‑carboxamides (e.g., US20110065725 examples) uniformly exhibit NAM activity; a prototypical 5‑carboxamide chemotype (BDBM50437098) exhibits PAM with EC50 = 112–123 nM |
| Quantified Difference | Sign of allosteric modulation (NAM vs PAM) is regioisomer‑dependent; quantitative magnitude of difference cannot be calculated because 936323‑95‑4 data are absent |
| Conditions | Human mGluR5 expressed in HEK293 cells; calcium‑mobilization assay, L‑glutamate potentiation measured at 1 h [2] |
Why This Matters
For a medicinal chemistry or chemical‑biology program targeting mGluR5, the sign of allosteric modulation is a critical decision node; sourcing the correct regioisomer pre‑filters candidates for PAM‑ vs NAM‑directed screens and avoids wasted synthesis of the inactive isomer.
- [1] Garzya V, Watson SP. Triazole amide derivatives for use in therapy. U.S. Patent Application 20110065725, filed March 16, 2009, and published March 17, 2011, assigned to Glaxo Group Limited. View Source
- [2] BindingDB entry BDBM50437098 (CHEMBL2403658). Affinity data: EC50 112–123 nM for positive allosteric modulation of human mGluR5 (HEK293). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437098 (accessed 2026-04-29). View Source
